11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one
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Overview
Description
11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-7(11H)-one is a complex organic compound with a unique spirocyclic structure. This compound is part of the benzoquinazoline family, which is known for its diverse biological activities, including antibacterial, antifungal, and antitumor properties .
Preparation Methods
The synthesis of 11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-7(11H)-one typically involves multiple steps. One common method starts with the condensation of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one with hydrazine hydrate to form 2-hydrazinyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one. This intermediate is then reacted with orthoformic acid ethyl ester or carbon disulfide to yield the desired spiro compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-7(11H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions include various substituted derivatives, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Due to its antitumor properties, it is being investigated for potential use in cancer therapy.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-7(11H)-one involves its interaction with various molecular targets. It is believed to inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other spirocyclic benzoquinazolines, such as 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one. These compounds share similar biological activities but differ in their specific chemical structures and properties . The uniqueness of 11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-7(11H)-one lies in its specific spirocyclic configuration, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
304876-46-8 |
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Molecular Formula |
C18H18N4O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
15-methylspiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-9,1'-cyclopentane]-11-one |
InChI |
InChI=1S/C18H18N4O/c1-21-17-20-15-13-7-3-2-6-12(13)10-18(8-4-5-9-18)14(15)16(23)22(17)11-19-21/h2-3,6-7,11H,4-5,8-10H2,1H3 |
InChI Key |
JPLCZFIBKMJYKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC3=C(C(=O)N2C=N1)C4(CCCC4)CC5=CC=CC=C53 |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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